Methyl 4-nitro-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 4-nitro-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C5H4N2O5. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
This compound belongs to the oxazole class of heterocyclic compounds, which are known to interact with a variety of biological targets
Mode of Action
Oxazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The nitro group and carboxylate ester in the compound may also play crucial roles in its interaction with biological targets.
Biochemical Pathways
Oxazole derivatives can influence a range of biochemical pathways depending on their specific targets
Pharmacokinetics
The pharmacokinetic profile of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The outcomes would depend on the compound’s specific targets and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-nitro-1,2-oxazole-3-carboxylate typically involves the nitration of methyl 1,2-oxazole-3-carboxylate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitro-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Reduction: Methyl 4-amino-1,2-oxazole-3-carboxylate.
Substitution: Various substituted oxazole derivatives.
Hydrolysis: 4-nitro-1,2-oxazole-3-carboxylic acid.
Scientific Research Applications
Methyl 4-nitro-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitroisoxazole-3-carboxylate: Similar structure but with an isoxazole ring instead of an oxazole ring.
4-nitro-1,2-oxazole-3-carboxylic acid: The carboxylic acid derivative of Methyl 4-nitro-1,2-oxazole-3-carboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its nitro group and ester functionality make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
methyl 4-nitro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O5/c1-11-5(8)4-3(7(9)10)2-12-6-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWHLATUJBRQOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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